![molecular formula C8H16S4 B14287088 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol CAS No. 136789-40-7](/img/structure/B14287088.png)
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is an organic compound characterized by the presence of multiple sulfur atoms within its structure. This compound belongs to the class of thiols, which are known for their distinctive sulfur-hydrogen (SH) functional group. Thiols are often recognized for their strong and sometimes unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol typically involves the reaction of thiourea with an alkyl halide. This reaction forms a thiol through nucleophilic substitution, where the thiolate anion (RS-) attacks the alkyl halide, replacing the halide group with a thiol group . The reaction conditions often include the use of a polar solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of thiols like this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, polar solvents, bases
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thiol-substituted compounds
Scientific Research Applications
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol exerts its effects involves its ability to undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, and can form disulfides through oxidation. This redox activity is crucial in various biochemical pathways, including the regulation of protein function through thiol-disulfide exchange .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a single sulfur atom, known for its strong odor.
1-Butanethiol: Another thiol with a longer carbon chain, also characterized by its pungent smell.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
Uniqueness
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is unique due to its multiple sulfur atoms and complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its structure also provides distinct properties that can be leveraged in various applications, from chemical synthesis to biological research .
Properties
CAS No. |
136789-40-7 |
|---|---|
Molecular Formula |
C8H16S4 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2-[2-(2-sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol |
InChI |
InChI=1S/C8H16S4/c1-8(6-11-4-2-9)7-12-5-3-10/h9-10H,1-7H2 |
InChI Key |
VTLSJSAMMCANQX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCS)CSCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



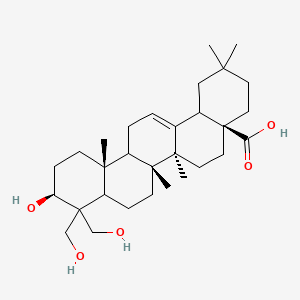


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
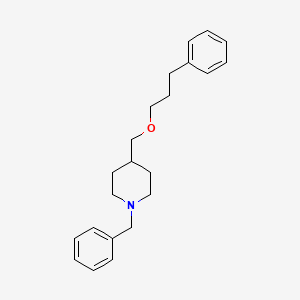
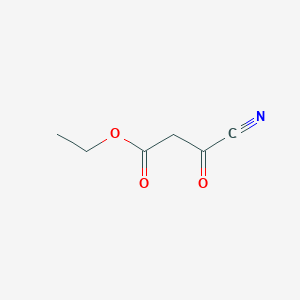
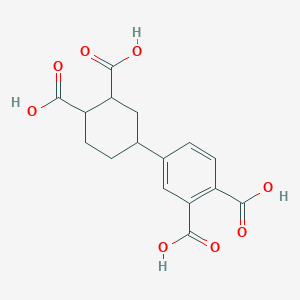

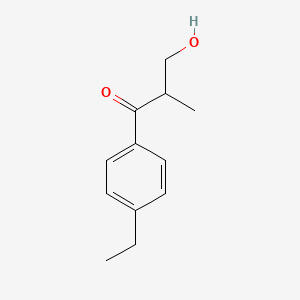
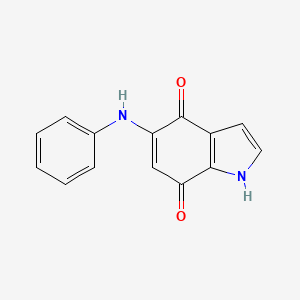
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
